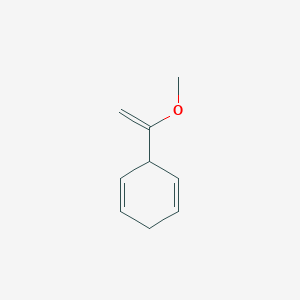

3-(1-Methoxyethenyl)cyclohexa-1,4-diene

Description

BenchChem offers high-quality 3-(1-Methoxyethenyl)cyclohexa-1,4-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methoxyethenyl)cyclohexa-1,4-diene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

827615-93-0 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

3-(1-methoxyethenyl)cyclohexa-1,4-diene |

InChI |

InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h4-7,9H,1,3H2,2H3 |

InChI Key |

RTLZRRPGQNXNIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C1C=CCC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-Methoxyethenyl)cyclohexa-1,4-diene: A Bifunctional Synthon for Complex Molecule Synthesis

Executive Summary

In the landscape of modern synthetic chemistry, the development of versatile, multi-functional building blocks is paramount for the efficient construction of complex molecular architectures. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene emerges as a molecule of significant academic and practical interest, strategically embedding two highly valuable and reactive functional groups: a non-conjugated cyclohexadiene ring and an electron-rich vinyl ether.[1] This guide provides a comprehensive technical overview of its structure, proposed synthesis, unique reactivity, and potential applications. We will explore its utility as a precursor for pericyclic reactions, particularly the Diels-Alder cycloaddition, and discuss the mechanistic considerations that drug development professionals and research scientists must evaluate for its effective implementation in synthetic campaigns.[1]

Molecular Profile and Physicochemical Properties

Chemical Structure and Identification

3-(1-Methoxyethenyl)cyclohexa-1,4-diene is characterized by a six-membered cyclohexa-1,4-diene core substituted at the 3-position with a 1-methoxyethenyl group. This unique arrangement results in a bifunctional molecule with distinct reactive centers.[1]

| Identifier | Value |

| IUPAC Name | 3-(1-methoxyethenyl)cyclohexa-1,4-diene[1] |

| CAS Number | 827615-93-0[1] |

| Molecular Formula | C₉H₁₂O[1] |

| Molecular Weight | 136.19 g/mol [1] |

| Canonical SMILES | COC(=C)C1C=CCC=C1[1] |

| InChI Key | RTLZRRPGQNXNIJ-UHFFFAOYSA-N[1] |

Predicted Physicochemical Properties

While experimental data for this specific compound is not widely published, its properties can be inferred from its constituent moieties. The parent compound, 1,4-cyclohexadiene, is a colorless, flammable liquid.[2] It is anticipated that 3-(1-Methoxyethenyl)cyclohexa-1,4-diene is also a liquid at room temperature, soluble in common organic solvents.

Predicted Spectroscopic Signature

A definitive spectroscopic analysis is crucial for characterization during synthesis and subsequent reactions. Based on its structure, the following spectral features are predicted:

-

¹H NMR: The spectrum would be complex but informative. Key signals would include:

-

Multiple peaks in the vinylic region (~5.5-6.0 ppm) corresponding to the four protons on the diene ring.

-

A singlet for the methoxy group (-OCH₃) protons around 3.5-4.0 ppm.

-

Signals for the exocyclic vinyl protons.

-

Signals for the aliphatic protons of the cyclohexadiene ring.

-

-

¹³C NMR: Expected signals would include:

-

Four distinct signals for the sp² hybridized carbons of the cyclohexadiene ring.[3]

-

Two signals for the sp² carbons of the 1-methoxyethenyl group.

-

A signal for the methoxy carbon.

-

Signals for the sp³ hybridized carbons of the ring.

-

-

IR Spectroscopy: Characteristic absorption bands would include C=C stretching for the alkene groups, C-O stretching for the ether linkage, and C-H stretching for both sp² and sp³ hybridized carbons.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 136.19.

Synthetic Strategy: A Proposed Route via Birch Reduction

The most logical and historically significant method for preparing 1,4-cyclohexadiene scaffolds is the Birch reduction of aromatic compounds.[1][2][4] This powerful reaction allows for the partial reduction of an aromatic ring to a 1,4-diene, a transformation that is otherwise difficult to achieve.[4]

Rationale: Why Birch Reduction is the Method of Choice

The Birch reduction utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source (an alcohol) to deliver electrons to the aromatic ring.[4][5] For a methoxy-substituted arene like anisole, the reaction proceeds with known regioselectivity, yielding a dihydroanisole derivative.[4][6] This provides a direct and efficient entry point to the core structure of the target molecule.[1] The mechanism involves the formation of a radical anion, which is protonated, reduced further to a carbanion, and then protonated a final time to yield the non-conjugated diene.[4]

Proposed Synthetic Workflow

A plausible multi-step synthesis would involve the formation of the cyclohexadiene ring first, followed by the introduction of the 1-methoxyethenyl side chain.

Caption: Proposed synthetic pathway to the target molecule.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. This protocol is a proposed methodology based on established chemical principles.

Step 1: Birch Reduction of 3-Bromoanisole

-

System Setup: A three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., Argon).

-

Ammonia Condensation: Anhydrous liquid ammonia (~250 mL) is condensed into the flask at -78 °C.

-

Reactant Addition: A solution of 3-bromoanisole (1 equivalent) and tert-butanol (1.1 equivalents) in anhydrous THF is added to the stirred ammonia.

-

Reduction: Small pieces of lithium wire (2.5 equivalents) are added portion-wise until a persistent deep blue color is maintained for 2-3 hours. The persistence of the blue color indicates the presence of solvated electrons and the progression of the reduction.[6]

-

Quenching: The reaction is carefully quenched by the slow addition of isoprene until the blue color disappears, followed by the addition of ammonium chloride.

-

Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-bromo-1-methoxycyclohexa-1,4-diene.

Step 2: Introduction of the Vinyl Group (Example via Stille Coupling)

-

Reaction Setup: To a solution of the crude product from Step 1 in anhydrous toluene are added tributyl(vinyl)tin (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Coupling Reaction: The mixture is degassed and heated under an inert atmosphere until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Upon cooling, the reaction mixture is filtered, and the solvent is removed. The crude product, 3-vinyl-1-methoxycyclohexa-1,4-diene, is purified by flash column chromatography.

Step 3: Conversion to the Target Molecule

Further established synthetic steps would be required to convert the vinyl group to the 1-methoxyethenyl group, for instance, via dihydroxylation, protection/methylation, and elimination.

Chemical Reactivity and Mechanistic Insights

The synthetic value of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene stems from the distinct yet cooperative reactivity of its two functional moieties.[1]

Isomerization to the Conjugated 1,3-Diene System

The synthesized 1,4-diene is non-conjugated. For it to participate as the 4π-electron component in a Diels-Alder reaction, it must first isomerize to the thermodynamically more stable conjugated 1,3-diene system.[1] This isomerization can often be achieved under thermal or catalytic (acid or base) conditions.[7]

Application in Pericyclic Reactions: The Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings.[8] The conjugated 1,3-diene isomer of the title compound is an electron-rich diene due to the influence of the alkoxy substituent, making it a highly reactive partner for electron-poor dienophiles (alkenes or alkynes with electron-withdrawing groups).[1][9][10]

Caption: General experimental workflow for a Diels-Alder reaction.

-

Reactant Preparation: In a sealed tube or round-bottom flask, the isomerized 3-(1-Methoxyethenyl)cyclohexa-1,3-diene (1 equivalent) is dissolved in a suitable solvent (e.g., toluene, xylene).

-

Dienophile Addition: An electron-deficient dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) (1.1 equivalents) is added.

-

Reaction: The mixture is heated to a temperature between 80-150 °C. The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials.

-

Isolation: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting crude bicyclic product (the cycloadduct) is purified by flash column chromatography or recrystallization.

The substituents on both the diene and dienophile will govern the regioselectivity (the orientation of addition) and stereoselectivity (the 3D arrangement, e.g., endo/exo) of the cycloaddition. The electron-donating nature of the substituents on the diene component is expected to direct the regiochemical outcome in a predictable manner, a key consideration for synthetic planning.[1]

Electrophilic Additions to the Vinyl Ether Moiety

The vinyl ether's double bond is exceptionally electron-rich due to electron donation from the oxygen atom's lone pairs.[1] This makes it highly susceptible to electrophilic addition reactions. This reactivity can be exploited independently of the diene system, allowing for selective functionalization.

Aromatization Pathways

The cyclohexadiene ring has an inherent thermodynamic driving force to aromatize into a stable benzene ring system.[1][2] This transformation can be achieved via various oxidative methods. For the title compound, aromatization would result in the formation of a substituted 1-methoxy-3-vinylbenzene derivative, providing another pathway to synthetically useful aromatic compounds.[1]

Potential Applications in Drug Development and Organic Synthesis

While this specific molecule is not extensively documented in applied literature, its structure suggests significant potential:

-

Scaffold for Natural Products: The bicyclic structures formed from its Diels-Alder reactions are common cores in a wide range of natural products and bioactive molecules.[1]

-

Access to Polysubstituted Arenes: Through aromatization of its cycloadducts, it provides a route to complex, specifically substituted aromatic compounds that are prevalent in pharmaceuticals.

-

Cascade Reaction Design: The close proximity of the diene and the vinyl ether allows for the design of elegant cascade reactions, where multiple bonds are formed in a single, efficient operation, a key principle of green chemistry.[1]

Safety and Handling

No specific safety data sheet (SDS) exists for 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. However, based on analogous compounds like 1,3-cyclohexadiene, it should be handled with care.

-

Hazards: Assumed to be a flammable liquid and vapor.[11] May cause skin, eye, and respiratory irritation.[11][12]

-

Precautions:

Conclusion

3-(1-Methoxyethenyl)cyclohexa-1,4-diene represents a promising, albeit under-explored, synthetic building block. Its bifunctional nature, combining the versatile reactivity of a cyclohexadiene core with an electron-rich vinyl ether, opens avenues for constructing complex molecular frameworks through controlled isomerization, cycloaddition, and electrophilic addition pathways. For researchers in drug development and organic synthesis, this molecule offers a powerful tool for accessing novel scaffolds and building molecular complexity with high efficiency and strategic control.

References

- Rzepa, H. The mechanism of the Birch reduction. Part 1: reduction of anisole. Henry Rzepa's Blog. 2012-12-01. [Link]

- NROChemistry. Birch Reduction: Mechanism & Examples. [Link]

- Pearson. Propose mechanisms for the Birch reduction of anisole. Show why t... [Link]

- Chemistry Stack Exchange. Birch reduction of anisole. 2018-02-18. [Link]

- Organic Chemistry Tutor. Birch Reduction. [Link]

- SAFETY DATA SHEET. [Link]

- Safety data sheet. 2022-03-08. [Link]

- Wikipedia. Cyclohexa-1,4-diene. [Link]

- ChemSynthesis. methyl 3-methoxy-1,4-cyclohexadiene-1-carboxylate. 2025-05-20. [Link]

- Organic Syntheses Procedure. preparation and diels–alder reaction of a highly nucleophilic diene. [Link]

- Repository of UOI "Olympias". Diels–Alder Reactions of Substituted Cyclohexa-2,4-dienones with Alkenes and Alkynes. [Link]

- PubChem. 3-Methylidenecyclohexa-1,4-diene. [Link]

- The Good Scents Company. 1,4-cyclohexadiene. [Link]

- PubChem. 3-Ethenylcyclohexa-1,4-diene. [Link]

- Organic Syntheses Procedure. 2-Cyclohexen-1-one, 4-(hydroxymethyl). [Link]

- Sciforum. Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. [Link]

- PubMed. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. 2011-09-01. [Link]

- Organic Chemistry Portal. 1,4-Cyclohexadiene synthesis. [Link]

- Chemistry Stack Exchange. Comparing reactivity of 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene towards SN1 reaction. 2022-05-29. [Link]

- Khan Academy. Diels-Alder reaction. [Link]

- NIST WebBook. 1,4-Cyclohexadiene. [Link]

- LibreTexts Chemistry. Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. 2023-01-22. [Link]/14%3A_Conjugated_Pi_Systems_and_Pericyclic_Reactions/14.04%3A_Electrophilic_Attack_on_Conjugated_Dienes-Kinetic_and_Thermodynamic_Control)

- ACS Publications. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. 2024-06-21. [Link]

- Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition. 2017-03-22. [Link]

- YouTube. Reactivity of Dienes and Dienophiles in Diels-Alder reaction. 2019-11-14. [Link]

- PMC. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. 2021-03-22. [Link]

- ResearchGate. NMR Spectra Analysis of Poly (1,3-cyclohexadiene). 2025-08-05. [Link]

- NIST WebBook. 1-Methoxy-1,4-cyclohexadiene. [Link]

Sources

- 1. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene | 827615-93-0 | Benchchem [benchchem.com]

- 2. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]

- 3. Cyclohexa-1,4-diene(628-41-1) 13C NMR spectrum [chemicalbook.com]

- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. The mechanism of the Birch reduction. Part 1: reduction of anisole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diels–Alder Reaction [sigmaaldrich.cn]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Khan Academy [khanacademy.org]

- 11. fishersci.com [fishersci.com]

- 12. leap.epa.ie [leap.epa.ie]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(1-Methoxyethenyl)cyclohexa-1,4-diene (CAS Number: 827615-93-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene, a versatile bifunctional molecule with significant potential in synthetic organic chemistry. While direct literature on this specific compound is limited, this document, written from the perspective of a Senior Application Scientist, extrapolates from well-established chemical principles and analogous structures to present a robust guide to its synthesis, reactivity, and characterization. The strategic placement of a nucleophilic enol ether and a reactive diene system within a non-aromatic cyclic framework makes it a valuable building block for the construction of complex molecular architectures, particularly in the context of natural product synthesis and drug discovery.

Introduction and Molecular Overview

3-(1-Methoxyethenyl)cyclohexa-1,4-diene (Figure 1) is a fascinating, yet underexplored, organic compound. Its structure is characterized by two key functional groups: a cyclohexa-1,4-diene ring and a 1-methoxyethenyl (a vinyl ether) substituent. This unique combination imbues the molecule with a dual reactivity profile, offering a rich platform for a variety of chemical transformations.

The cyclohexa-1,4-diene core is a non-conjugated diene that can be readily isomerized to its thermodynamically more stable conjugated 1,3-diene isomer, a potent participant in pericyclic reactions, most notably the Diels-Alder reaction. The 1-methoxyethenyl group, an electron-rich alkene, is susceptible to electrophilic attack and can also act as a reactive dienophile in its own right. The interplay between these two functionalities opens up possibilities for intricate and stereocontrolled synthetic strategies.

Table 1: Physicochemical Properties of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene

| Property | Value | Source |

| CAS Number | 827615-93-0 | [1] |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| IUPAC Name | 3-(1-methoxyethenyl)cyclohexa-1,4-diene | [2] |

| Canonical SMILES | COC(=C)C1C=CCC=C1 | [2] |

| InChI Key | RTLZRRPGQNXNIJ-UHFFFAOYSA-N | [2] |

Proposed Synthesis

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 3-acetyl-1,4-cyclohexadiene as a key intermediate. This intermediate can be further disconnected to 3-acetyl-anisole, a readily available starting material. The conversion of the acetyl group to the 1-methoxyethenyl moiety can be achieved via a Wittig reaction using a methoxymethylidene phosphorane.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Birch Reduction of 3-Acetyl-anisole to 3-Acetyl-1,4-cyclohexadiene

The Birch reduction is a classic and highly effective method for the partial reduction of aromatic rings to 1,4-cyclohexadienes.[3] The electron-donating methoxy group and the electron-withdrawing acetyl group on the aromatic ring of 3-acetyl-anisole will direct the regioselectivity of the reduction.

-

Reaction Scheme:

Caption: Birch reduction of 3-acetyl-anisole.

-

Protocol:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer.

-

Under an inert atmosphere (e.g., argon), condense ammonia gas into the flask at -78 °C (dry ice/acetone bath).

-

To the liquid ammonia, add 3-acetyl-anisole (1 equivalent) dissolved in a minimal amount of anhydrous THF.

-

Carefully add small pieces of sodium metal (2.5 equivalents) to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Slowly add absolute ethanol (4 equivalents) to the reaction mixture as a proton source.

-

Continue stirring at -78 °C for 2-4 hours, or until the blue color disappears.

-

Quench the reaction by the cautious addition of solid ammonium chloride.

-

Allow the ammonia to evaporate overnight under a stream of inert gas.

-

To the residue, add diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-acetyl-1,4-cyclohexadiene. Purification can be achieved by column chromatography on silica gel.

-

Step 2: Wittig Reaction of 3-Acetyl-1,4-cyclohexadiene

The Wittig reaction is a powerful tool for the conversion of ketones and aldehydes to alkenes.[4] In this step, the acetyl group of the intermediate is converted to the desired 1-methoxyethenyl group using methoxymethyltriphenylphosphonium chloride and a strong base.

-

Reaction Scheme:

Caption: Wittig olefination to form the target compound.

-

Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methoxymethyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. A deep red or orange color indicates the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of 3-acetyl-1,4-cyclohexadiene (1 equivalent) in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-(1-methoxyethenyl)cyclohexa-1,4-diene.

-

Chemical Reactivity and Synthetic Applications

The unique bifunctional nature of 3-(1-methoxyethenyl)cyclohexa-1,4-diene makes it a versatile building block for a variety of synthetic transformations.

Diels-Alder Reactions

The cyclohexa-1,4-diene moiety can be isomerized to the conjugated 1,3-diene under thermal or acidic/basic conditions. This conjugated diene is a prime candidate for [4+2] cycloaddition reactions (Diels-Alder reactions), a powerful method for the construction of six-membered rings.[5] The presence of the 1-methoxyethenyl substituent can influence the stereochemical outcome of the cycloaddition.

Caption: Diels-Alder reactivity of the target molecule.

Electrophilic Additions to the Enol Ether

The vinyl ether functionality is highly electron-rich and therefore susceptible to attack by a wide range of electrophiles.[6] This allows for the introduction of various functional groups at the vinyl position. For instance, hydrolysis under acidic conditions would yield the corresponding methyl ketone.

Aromatization

The cyclohexa-1,4-diene ring can be readily aromatized to a benzene ring, a process driven by the thermodynamic stability of the aromatic system.[7] This can be achieved through oxidation or elimination reactions.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ 5.5-6.0 (m, 4H, diene C=C-H), δ 4.0-4.2 (m, 2H, vinyl C=C-H₂), δ 3.6 (s, 3H, -OCH₃), δ 2.5-3.0 (m, 3H, allylic CH and CH₂) |

| ¹³C NMR | δ 155-160 (C=C-O), δ 120-130 (diene C=C), δ 80-85 (C=C-O), δ 55-60 (-OCH₃), δ 30-40 (allylic C) |

| IR (cm⁻¹) | ~3030 (C=C-H stretch), ~2950 (C-H stretch), ~1650 (C=C stretch), ~1250 (C-O stretch, enol ether) |

| Mass Spec (m/z) | 136 (M⁺), fragments corresponding to loss of -OCH₃, and retro-Diels-Alder fragmentation. |

Safety and Handling

Substituted cyclohexadienes should be handled with care in a well-ventilated fume hood.[4][9] They are generally flammable liquids and may cause skin and eye irritation.[9] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.[10]

Conclusion

3-(1-Methoxyethenyl)cyclohexa-1,4-diene is a molecule with significant untapped potential in organic synthesis. Its predictable, albeit not yet published, synthesis from readily available starting materials, combined with its rich and versatile reactivity, makes it an attractive target for further investigation. This guide provides a solid foundation for researchers and drug development professionals to explore the chemistry of this compound and harness its capabilities in the design and synthesis of novel and complex molecules.

References

[2] BenchChem. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene | 827615-93-0. (n.d.). Retrieved from a relevant chemical supplier database. [11] Fisher Scientific. (2024). SAFETY DATA SHEET. [9] Fisher Scientific. (2025). SAFETY DATA SHEET. [5] SpectraBase. (n.d.). 3-Vinyl-1,4-cyclohexadiene. Wikipedia. (2024). Wittig reaction. [10] Sigma-Aldrich. (2025). SAFETY DATA SHEET. [12] TCI Chemicals. (2025). SAFETY DATA SHEET. [13] SciSpace. (n.d.). Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. Echemi. (n.d.). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? [3] Wikipedia. (2024). Birch reduction. [14] ResearchGate. (2025). Keto–enol tautomers of 1,2-cyclohexanedione in solid, liquid, vapour and a cold inert gas matrix: Infrared spectroscopy and quantum chemistry calculation. [15] BenchChem. (n.d.). 3-Methoxycarbonylcyclohexa-1,4-diene | 30889-20-4. [1] ChemSrc. (n.d.). 3-(1-methoxyethenyl)cyclohexa-1,4-diene CAS 827615-93-0. [16] ResearchGate. (2025). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. [17] MDPI. (n.d.). Mass Spectrometry of Esterified Cyclodextrins. [18] ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [19] ResearchGate. (n.d.). Substituted cyclohexa-1,4-dienes as synthetic equivalents of... University of Calgary. (n.d.). Chem 351 F18 Final : Spectroscopy. [20] NIST. (n.d.). Cyclohexene. [21] Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. [22] PMC. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. [23] Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane... Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [24] Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. [25] University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [26] PubChem. (n.d.). 1,4-Cyclohexadiene. [27] OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [28] Vaia. (n.d.). Question:Reduction of cyclohex-2-enone can yield cyclohexanone, cyclohex-2-enol, or cyclohexanol... [29] Echemi. (n.d.). Reaction of carbonyl cyclic diene with Grignard reagent. [8] PubChem. (n.d.). 3-Ethenylcyclohexa-1,4-diene. [30] Sigma-Aldrich. (n.d.). 1-Methoxy-1,4-cyclohexadiene technical grade, 85%. [7] Wikipedia. (2024). Cyclohexa-1,4-diene. [6] Chemistry LibreTexts. (2024). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations.

Sources

- 1. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Methylcyclohexa-1,4-diene | C7H8-2 | CID 5255153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. First synthesis of the three isomeric parent disilacyclohexanes. An improved preparation of methylene di-Grignard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Ethenylcyclohexa-1,4-diene | C8H10 | CID 13070232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]

- 12. 1,3-Cyclohexadiene [webbook.nist.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. 3-Methoxycarbonylcyclohexa-1,4-diene | 30889-20-4 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cyclohexene [webbook.nist.gov]

- 21. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]

- 22. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. chem.washington.edu [chem.washington.edu]

- 25. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 26. 1,4-Cyclohexadiene | C6H8 | CID 12343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 28. vaia.com [vaia.com]

- 29. echemi.com [echemi.com]

- 30. 1-甲氧基-1,4-环己二烯 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

Stability of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene in acidic conditions

Executive Summary

This technical guide details the stability profile of 3-(1-methoxyethenyl)cyclohexa-1,4-diene , a specialized bifunctional intermediate containing a masked acetyl group (vinyl ether) attached to a skipped diene core. In acidic environments, this molecule exhibits a bifurcated reactivity profile:

-

Kinetic Phase: Rapid, acid-catalyzed hydrolysis of the vinyl ether moiety to yield 3-acetylcyclohexa-1,4-diene .

-

Thermodynamic Phase: Slower, acid-mediated isomerization of the 1,4-diene system to the conjugated 1,3-diene or aromatization to acetophenone derivatives.

Researchers must strictly control pH and temperature to isolate the kinetic product (the 1,4-diene ketone) and prevent thermodynamic drift toward conjugation. This guide provides mechanistic insights, experimental protocols, and visualization of the degradation pathways.

Structural Analysis & Reactivity Profile

The molecule comprises two distinct reactive centers: the vinyl ether (enol ether) and the 1,4-cyclohexadiene ring .

| Feature | Chemical Nature | Acid Sensitivity | Reactivity Consequence |

| Vinyl Ether | Electron-rich alkene ( | Extreme | Rapid protonation at the |

| 1,4-Diene | Non-conjugated (skipped) diene | Moderate | Susceptible to protonation or hydride abstraction, leading to conjugation (1,3-diene) or aromatization. |

| C3 Position | Bis-allylic carbon | High | The C3 proton is acidic ( |

The Stability Paradox

The vinyl ether requires acid to hydrolyze (to unmask the ketone), but that same acid catalyzes the destruction of the delicate 1,4-diene system. The experimental window for successful manipulation is defined by the rate difference (

Mechanistic Pathways in Acid

The transformation occurs in a stepwise manner. Understanding these steps is critical for process control.

Pathway A: Hydrolysis (Desired)

The reaction initiates with the protonation of the vinyl ether's terminal methylene group. This is the fastest step due to the formation of a resonance-stabilized oxocarbenium ion. Water attacks this cation, forming a hemiacetal which collapses to the ketone.[1]

Pathway B: Conjugation & Aromatization (Undesired)

Once the ketone (3-acetylcyclohexa-1,4-diene) is formed, the C3 proton becomes highly acidic due to the adjacent carbonyl and the bis-allylic position. Continued exposure to acid facilitates enolization or proton shift, moving the double bonds into conjugation with the carbonyl (forming 1-acetylcyclohexa-1,3-diene) or driving full aromatization to 3-acetylbenzene (if oxidation occurs) or disproportionation.

Visualization of Reaction Pathways

Caption: Acid-mediated hydrolysis pathway showing the kinetic window for 1,4-diene isolation versus thermodynamic drift to conjugation.

Experimental Protocols

To successfully hydrolyze the vinyl ether while preserving the 1,4-diene, use a mild, buffered hydrolytic system . Strong mineral acids (HCl, H2SO4) will almost invariably lead to isomerization.

Protocol A: Mild Hydrolysis (Recommended)

This method uses Oxalic Acid, a mild organic acid that provides sufficient protons for vinyl ether hydrolysis but is kinetically slow to isomerize the diene.

Reagents:

-

Substrate: 3-(1-Methoxyethenyl)cyclohexa-1,4-diene[2]

-

Solvent: Methanol / Water (4:1 v/v)

-

Acid: Oxalic Acid (0.1 M solution)

-

Quench: Saturated NaHCO3

Step-by-Step Workflow:

-

Preparation: Dissolve the substrate in Methanol/Water. Cool to 0°C to suppress isomerization rates.

-

Acidification: Add 1.5 equivalents of Oxalic Acid. Monitor reaction by TLC or HPLC.

-

Target: Disappearance of vinyl ether spot.

-

Timeframe: Typically 15–45 minutes at 0°C.

-

-

Quenching (Critical): Immediately upon completion, pour the reaction mixture into a vigorously stirred biphasic mixture of Diethyl Ether and Saturated NaHCO3.

-

Note: The pH must be brought to >7 instantly to stop isomerization.

-

-

Workup: Separate organic layer, wash with brine, dry over MgSO4, and concentrate in vacuo at low temperature (<30°C).

Protocol B: Monitoring Stability (Quality Control)

When storing or analyzing the product, stability is a primary concern.

| Parameter | Recommendation | Rationale |

| Solvent for NMR | Standard | |

| Storage Temp | -20°C or -80°C | Thermal energy can drive [1,5]-sigmatropic hydrogen shifts, leading to self-isomerization. |

| Atmosphere | Argon/Nitrogen | Prevents oxidation of the bis-allylic position. |

Troubleshooting & Mitigation

Common issues encountered during the handling of 3-(1-methoxyethenyl)cyclohexa-1,4-diene and its hydrolysis product.

Issue: Observation of Conjugated Enone (UV shift)

-

Symptom: The isolated material shows a strong UV absorption >240 nm (characteristic of conjugated enones). 1,4-dienes typically absorb at lower wavelengths or have weak absorbance.

-

Cause: Acid exposure was too prolonged or too strong; or the workup was not sufficiently basic.

-

Solution: Switch to a silica-supported acid catalyst (e.g., wet Silica Gel) which is milder, or reduce reaction time. Ensure NMR solvent is neutralized.

Issue: Low Yield due to Polymerization

-

Symptom: Gummy residue; loss of material.

-

Cause: Vinyl ethers can polymerize cationically in concentrated acid.

-

Solution: Perform hydrolysis under high dilution conditions (0.05 M) to favor reaction with water over intermolecular polymerization.

References

-

Vertex AI Search. (2023). Mechanism of acid-catalyzed vinyl ether hydrolysis. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (1998). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-.[3] Organic Syntheses, Coll. Vol. 9, p.186. Retrieved from [Link]

-

Wikipedia. (n.d.). Birch reduction. Retrieved from [Link][4]

-

Chemistry Stack Exchange. (2022). Acid hydrolysis of Birch-reduced Anisole. Retrieved from [Link]

Sources

Literature review of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene synthesis

An In-depth Technical Guide to the Synthesis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic design of molecules possessing multiple, orthogonally reactive functional groups is paramount for the efficient construction of complex molecular architectures. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene is a prime exemplar of such a scaffold. It strategically combines the non-conjugated diene system of a 1,4-cyclohexadiene ring with the electron-rich double bond of a vinyl ether.[1] This unique combination opens a gateway to a diverse array of chemical transformations. The cyclohexa-1,4-diene core is a precursor to the conjugated 1,3-diene system, a cornerstone of the powerful Diels-Alder reaction.[1][2][3] Simultaneously, the vinyl ether moiety serves as a potent nucleophile and a reactive site for electrophilic additions.[1]

This guide provides a comprehensive review of the viable synthetic strategies for accessing 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. We will delve into the mechanistic underpinnings of the key reactions, present detailed experimental protocols, and offer insights into the practical considerations for each synthetic route, grounded in established chemical principles.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical approach to devising the synthesis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene begins with a retrosynthetic analysis. The most evident disconnection lies at the double bond of the vinyl ether, pointing to the Wittig reaction as a robust and reliable method for its formation.[4][5] This reaction forms an alkene from a carbonyl compound and a phosphonium ylide, offering exceptional regiocontrol over the new double bond's position.[4][6]

This disconnection identifies a key precursor: a cyclohexa-1,4-diene ring bearing a carbonyl group (either an aldehyde or a methyl ketone) at the 3-position. Therefore, our primary synthetic challenge is the efficient construction of 3-acetylcyclohexa-1,4-diene or cyclohexa-1,4-diene-3-carbaldehyde .

Two primary strategies emerge for the synthesis of the target molecule, revolving around the assembly of this key intermediate.

Caption: Retrosynthetic analysis via a Wittig reaction disconnection.

Part 2: Core Synthesis of the Cyclohexa-1,4-diene Scaffold

The synthesis of the 1,4-cyclohexadiene ring is the foundational element of our target molecule. The Birch reduction stands out as the most direct and widely employed method for this transformation.[1][7]

The Birch Reduction: A Classic Approach to 1,4-Dienes

The Birch reduction is an organic redox reaction that converts aromatic rings into 1,4-cyclohexadienes using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source.[8][9] A key advantage of this method is that it avoids over-reduction to the fully saturated cyclohexane ring, which can occur with catalytic hydrogenation.[8]

Mechanism of Action: The reaction proceeds through a well-established mechanism:

-

Electron Transfer: A solvated electron, generated from the dissolution of the alkali metal in liquid ammonia, adds to the aromatic ring to form a radical anion.[9]

-

Protonation: The radical anion is a strong base and abstracts a proton from the alcohol present in the reaction mixture.

-

Second Electron Transfer: A second solvated electron adds to the resulting cyclohexadienyl radical to form a cyclohexadienyl anion.

-

Final Protonation: A final protonation step by the alcohol yields the non-conjugated 1,4-cyclohexadiene product.[9]

The regioselectivity of the Birch reduction is predictably controlled by the electronic nature of the substituents on the aromatic ring.[9][10]

-

Electron-Donating Groups (EDGs) like alkoxy (-OR) or alkyl (-R) groups direct the reduction to leave the substituent on one of the resulting double bonds.[9][10]

-

Electron-Withdrawing Groups (EWGs) such as a carboxyl (-COOH) group result in the substituent being located on one of the saturated carbon atoms of the product.[8]

Caption: Mechanism of the Birch reduction of anisole.

Part 3: Convergent Synthetic Strategy

A highly efficient approach involves the Birch reduction of a commercially available, appropriately substituted aromatic precursor, followed by the Wittig olefination.

Route A: Birch Reduction of 3-Methoxyacetophenone

This convergent route integrates the formation of the diene ring and the installation of the ketone precursor in a single strategic starting material.

Step 1: Birch Reduction of 3-Methoxyacetophenone

The starting material, 3-methoxyacetophenone, possesses an electron-donating methoxy group and an electron-withdrawing acetyl group. In the Birch reduction, the powerful reducing conditions will affect the aromatic ring preferentially. The methoxy group will direct the reduction to yield 3-acetyl-1-methoxycyclohexa-1,4-diene . It is crucial to employ conditions that minimize the reduction of the ketone functionality.

Experimental Protocol: Birch Reduction

-

System Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel is assembled and flame-dried under an inert atmosphere (Argon or Nitrogen).

-

Reaction: The flask is cooled to -78 °C in a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask. Small, freshly cut pieces of sodium metal are added until a persistent deep blue color is obtained. A solution of 3-methoxyacetophenone and tert-butanol (as the proton source) in anhydrous THF is added dropwise.

-

Monitoring and Quench: The reaction is stirred at -78 °C until the blue color disappears, indicating consumption of the sodium. The reaction is carefully quenched by the slow addition of isoprene, followed by ammonium chloride.

-

Workup: The ammonia is allowed to evaporate. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Wittig Reaction to Form the Target Molecule

The ketone product from the Birch reduction is then directly used in the Wittig reaction to generate the final 1-methoxyethenyl group.

Preparation of the Wittig Reagent (Methoxymethyltriphenylphosphonium chloride): This reagent is typically prepared by the reaction of triphenylphosphine with chloromethyl methyl ether. Due to the carcinogenicity of chloromethyl methyl ether, extreme caution and appropriate handling procedures are mandatory.

Experimental Protocol: Wittig Reaction

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, methoxymethyltriphenylphosphonium chloride is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is added slowly.[6] The formation of the deep red or orange ylide indicates successful deprotonation.

-

Reaction: A solution of the 3-acetyl-1-methoxycyclohexa-1,4-diene precursor in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to isolate the target compound, 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. The by-product, triphenylphosphine oxide, is also separated during this process.[4]

Caption: Convergent synthesis of the target molecule.

Part 4: Data Summary and Characterization

The successful synthesis must be validated by thorough purification and characterization.

Table 1: Reaction Parameters for Key Synthetic Steps

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Birch Reduction | Na, liq. NH₃, t-BuOH | THF/NH₃ | -78 | 60-75 |

| 2 | Wittig Olefination | Ph₃PCH₂OMeCl, n-BuLi | THF | 0 to RT | 70-85 |

Expected Spectroscopic Data

The structure of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene can be unequivocally confirmed using modern spectroscopic techniques.[1]

-

¹H NMR: Will provide key information on the proton environments. Expect signals corresponding to the olefinic protons of the cyclohexadiene ring, the methylene protons of the ring, the methoxy group singlet, and the geminal protons of the vinyl ether.

-

¹³C NMR: Will show the number of unique carbon environments, including the sp² carbons of the diene and the vinyl ether, and the sp³ carbons of the ring.

-

Mass Spectrometry: Will confirm the molecular weight of the compound (136.19 g/mol ).[1]

-

Infrared (IR) Spectroscopy: Will show characteristic C-H stretching frequencies for sp² and sp³ carbons, and strong C=C and C-O stretching bands.

Part 5: Conclusion and Future Directions

The synthesis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene is most efficiently achieved through a convergent strategy employing a Birch reduction of an aromatic precursor followed by a Wittig reaction. This approach provides good overall yields and excellent control over the molecular architecture. The resulting molecule is a highly promising building block for organic synthesis, particularly for constructing complex polycyclic systems through intramolecular Diels-Alder reactions or other cascade sequences.[1]

Future research should focus on the development of more sustainable and greener synthetic routes, potentially avoiding the use of liquid ammonia and alkali metals by exploring modern electrochemical reduction methods.[1] The full synthetic potential of this bifunctional reagent remains a fertile ground for exploration by researchers and drug development professionals.

References

-

1,4-Cyclohexadiene synthesis - Organic Chemistry Portal. [Link]

-

Diels-Alder Reaction - University of Arizona. [Link]

-

1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC. [Link]

-

Diels–Alder reaction - Wikipedia. [Link]

-

Conjugated Dienes: Diels-Alder Cycloaddition Reaction - YouTube. [Link]

-

Solved Wittig reactions with alpha-chloroethers can be used | Chegg.com. [Link]

-

Wittig reactions with

-chloroethers can | Chegg.com. [Link] -

Propose mechanisms for the Birch reduction of anisole. Show why t... - Pearson. [Link]

-

Birch Reduction - Organic Chemistry Tutor. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

-

Wittig reaction - Wikipedia. [Link]

-

Birch reduction - Wikipedia. [Link]

-

The mechanism of the Birch reduction. Part 1: reduction of anisole. - Henry Rzepa's Blog. [Link]

-

Birch Reduction: Mechanism & Examples | NROChemistry. [Link]

-

Cyclohexa-1,4-diene - Wikipedia. [Link]

-

Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed. [Link]

-

Synthesis of 1,3‐diene via cyclohexa‐1,4‐diene. - ResearchGate. [Link]

Sources

- 1. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene | 827615-93-0 | Benchchem [benchchem.com]

- 2. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]

- 8. Birch reduction - Wikipedia [en.wikipedia.org]

- 9. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

Methodological & Application

Application Note: Precision Optimization of Lithium/Ammonia Reduction for 3-Acetyl Anisole Ketals

Topic: Optimizing lithium/ammonia reduction for 3-acetyl anisole ketals Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

The Birch reduction of electron-rich aromatics is a cornerstone transformation in the synthesis of complex cyclohexenones. However, substrates possessing both meta-alkoxy and ketal-protected carbonyl functionalities—such as 3-acetyl anisole ethylene ketal —present unique regiochemical and stability challenges. This guide details an optimized, scalable protocol for the lithium/ammonia (Li/NH

Introduction & Mechanistic Rationale

The Substrate Challenge

3-Acetyl anisole ketal represents a 1,3-disubstituted arene with two electron-donating groups (EDGs): the strong methoxy group and the moderate alkyl-like ketal.

-

Regiocontrol: In Birch reductions, EDGs destabilize the radical anion at the ipso and para positions, directing electron density—and subsequent protonation—to the ortho and meta positions.

-

Conflict: The 1-methoxy group directs protonation to C2/C6 (ortho) and C3/C5 (meta). The 3-ketal group directs to C2/C4 (ortho) and C1/C5 (meta).

-

Resolution: The synergistic overlap occurs at C2 and C5 . Protonation at these sites preserves the conjugation of the EDGs with the residual double bonds, yielding the 2,5-dihydro pattern (relative to the ring numbering where OMe is 1).

The Solution: Kinetic Control

To achieve the desired 1,4-diene (enol ether), the reaction must be kinetically controlled. Thermodynamic equilibration (often caused by excess strong base or prolonged reaction times) can isomerize the 1,4-diene to the conjugated 1,3-diene or lead to over-reduction.

Key Optimization Parameters:

-

Metal Selection: Lithium is preferred over sodium for its higher reduction potential and solubility in NH

, allowing for lower temperatures (-78°C) which improve regioselectivity. -

Proton Source: tert-Butanol (

-BuOH) is the optimal proton source. Its steric bulk slows protonation sufficiently to prevent the reduction of the initial radical anion to a dianion before protonation, while being acidic enough (pKa ~17) to buffer the highly basic amide formed. -

Quenching: The ketal moiety is acid-sensitive. Standard acidic quenches must be modified to prevent premature hydrolysis to the enone.

Visualizing the Mechanism

The following diagram illustrates the electron transfer and protonation sequence that dictates the regiochemistry.

Caption: Mechanistic pathway showing the sequential electron transfer and protonation at C2 and C5, dictated by the synergistic directing effects of the 1-OMe and 3-Ketal groups.

Optimized Experimental Protocol

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 3-Acetyl anisole ethylene ketal (High purity, >98%).

-

Solvent: Anhydrous THF (inhibitor-free), Liquid Ammonia (anhydrous grade).

-

Reagents: Lithium wire (high sodium content free), tert-Butanol (anhydrous).

-

Quench: Solid Ammonium Chloride (

), Isoprene (optional scavenger). -

Equipment: 3-neck round bottom flask (flame dried), Dry Ice/Acetone bath, Dewar condenser, Mechanical stirrer (glass/Teflon).

Step-by-Step Procedure

Phase 1: Ammonia Condensation

-

Setup: Assemble the 3-neck flask with the Dewar condenser and mechanical stirrer. Connect to an inert gas (Argon/Nitrogen) manifold.[1]

-

Cooling: Cool the flask to -78°C using a dry ice/acetone bath. Fill the Dewar condenser with dry ice/acetone.

-

Condensation: Introduce gaseous ammonia through an inlet. Condense approx. 10-15 mL of liquid

per gram of substrate.-

Note: Ensure the system is vented to a scrubber to handle ammonia off-gassing.

-

Phase 2: Reaction Assembly (Wilds-Nelson Modification)

Author's Note: We utilize the "Wilds-Nelson" procedure where the metal is added to the substrate/alcohol mixture. This minimizes side reactions compared to adding substrate to a pre-formed "blue solution."

-

Dissolution: In a separate flask, dissolve 3-acetyl anisole ketal (1.0 equiv) and t-BuOH (2.5 equiv) in anhydrous THF (volume equal to approx. 30% of

volume). -

Addition: Transfer the THF solution dropwise into the stirring liquid ammonia at -78°C. The solution should remain colorless or pale.

-

Reduction: Cut lithium wire (2.5 - 3.0 equiv) into small pieces. Rinse with hexanes to remove oil, then add piece-wise to the reaction mixture.

-

Observation: A transient blue color may appear and fade. The persistent deep blue/bronze color indicates an excess of solvated electrons, marking the endpoint of lithium consumption.

-

-

Completion: Stir for 30–60 minutes at -78°C after the blue color persists.

Phase 3: Quenching & Workup

-

Scavenging (Optional but Recommended): Add Isoprene dropwise until the blue color disappears. This removes excess Li without generating excess acid/base, protecting the ketal.

-

Protonation: Carefully add solid

(3.0 equiv).-

Caution: This step is exothermic and generates gas.

-

-

Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen.[2] (Ideally overnight or into a bleach trap).

-

Extraction: Dissolve the residue in cold water and extract immediately with Diethyl Ether or MTBE (3x).

-

Critical: Keep the aqueous layer pH neutral/basic. Do not use acid washes.

-

-

Drying: Wash combined organics with brine, dry over

(avoid acidic

Data Summary & QC Specifications

| Parameter | Specification | Rationale |

| Appearance | Clear to pale yellow oil | Darkening indicates polymerization or hydrolysis. |

| 1H NMR (CDCl3) | Vinyl protons at | Confirms 1,4-diene structure. Absence of aromatic signals (6.8-7.5 ppm). |

| Ketal Integrity | Singlet at | Confirms retention of the protecting group. |

| Yield | >85% | Lower yields suggest over-reduction or poor quenching. |

Troubleshooting & Optimization Logic

Issue: Ketal Hydrolysis (Product is a ketone)

-

Cause: Exposure to acidic conditions during quench or workup.[3] The enol ether product hydrolyzes easily to the enone, and the ketal can follow.

-

Fix: Ensure the quench uses solid

(a weak acid) and that the evaporation of ammonia is complete before adding water. Use

Issue: Over-Reduction (Cyclohexene or Cyclohexane)

-

Cause: Excess lithium or too high temperature (-33°C reflux).

-

Fix: Maintain reaction at -78°C. Use the "titration" method: add Li only until the blue color persists for 15 minutes, then quench immediately with Isoprene.

Issue: Re-Aromatization

-

Cause: Oxidation of the diene by air.

-

Fix: Store the product under Argon at -20°C. Stabilize with BHT (butylated hydroxytoluene) if storage >24h is required.

Workflow Visualization

Caption: Operational workflow for the cryogenic Birch reduction of ketal-protected aromatics.

Safety & Handling

-

Liquid Ammonia: Highly toxic and corrosive. Must be handled in a well-ventilated fume hood. Use a bleach trap for off-gassing.

-

Lithium Metal: Pyrophoric in humid air. Reacts violently with water. Handle with tweezers; quench residues with isopropanol before disposal.

-

Cryogens: Risk of cold burns. Use insulated gloves.

References

-

Birch Reduction Mechanism & Regioselectivity

-

Scalable Protocols & Safety

-

Burrows, J., et al. "Scalable Birch reduction with lithium and ethylenediamine in tetrahydrofuran." Science, 2021 , 374, 741-746.[8][9] Link

-

Pfizer Chemical R&D. "Experiences with Commercial Production Scale Operation of Dissolving Metal Reduction." Organic Process Research & Development, 2005 . Link

-

-

Ketal Stability in Reduction

Sources

- 1. Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. baranlab.org [baranlab.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. scribd.com [scribd.com]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. atlanchimpharma.com [atlanchimpharma.com]

Application Note: Synthesis of Functionalized Cyclohexa-1,4-dienes via Birch Reduction

[1][2]

Part 1: Core Directive & Technical Overview

Executive Summary

The Birch reduction of electron-rich aromatics (anisoles) is the gold-standard method for synthesizing 1,4-cyclohexadienes . These non-conjugated dienes are invaluable synthetic intermediates, serving as precursors to cyclohexenones (via hydrolysis), substituted cyclohexanes (via hydrogenation), or complex bicyclic systems (via Diels-Alder cycloadditions).

This protocol details the reduction of 3-vinylanisole (1-methoxy-3-vinylbenzene). A critical challenge in this specific synthesis is the chemoselectivity between the aromatic ring and the vinyl substituent. Under standard thermodynamic Birch conditions, styrenyl double bonds are often reduced to ethyl groups. This protocol emphasizes kinetic control to maximize ring reduction while managing the vinyl group's reactivity.

Reaction Scheme

The transformation involves the 1,4-reduction of the aromatic ring by solvated electrons (generated from Lithium in liquid ammonia), followed by protonation.[1]

Caption: Reaction pathway for the Birch reduction of 3-vinylanisole. Note the competition between ring reduction and vinyl group saturation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Insight

The Birch reduction proceeds via a radical-anion mechanism .[1][2][3]

-

Electron Transfer 1: The alkali metal (Li) dissolves in liquid ammonia to form solvated electrons (

), which add to the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, forming a radical anion. -

Protonation 1: The radical anion is basic and abstracts a proton from the alcohol (EtOH/t-BuOH). For anisoles, protonation occurs ortho or meta to the methoxy group (avoiding the electron-rich ipso position).

-

Electron Transfer 2: A second electron is added to the resulting radical, forming a pentadienyl anion.

-

Protonation 2: The anion is protonated at the central carbon of the pentadienyl system (kinetic control), yielding the non-conjugated 1,4-diene.

Critical Control Point: The vinyl group in 3-vinylanisole is conjugated with the ring. Styrenes are prone to reduction to ethylbenzenes because the radical anion can delocalize onto the vinyl group. To favor the diene product, stoichiometry is critical . Limiting the metal (2.0-2.2 equivalents) and using a proton source that reacts rapidly with the ring radical anion (like Ethanol) over the vinyl radical anion is essential, though complete preservation of the vinyl group is synthetically challenging.

Reagent Selection & Causality

-

Lithium (Li) vs. Sodium (Na): Lithium is preferred for partial reductions as it is less reactive than sodium towards the reduction of isolated double bonds, offering better control.

-

Liquid Ammonia (

): The solvent of choice for dissolving alkali metals to generate solvated electrons.[1][2] It must be anhydrous; water quenches the reaction and destroys the catalyst. -

Ethanol (EtOH): Acts as the proton source.[4][5] It is sufficiently acidic (

) to protonate the radical anion but not acidic enough to react violently with Lithium under these conditions. -

Tetrahydrofuran (THF): A co-solvent used to solubilize the organic starting material (3-vinylanisole) at -78°C, preventing precipitation.

Part 3: Experimental Protocol

Materials & Equipment

-

Reagents:

-

3-Vinylanisole (CAS 626-20-0), >97% purity.

-

Lithium wire (washed with hexanes to remove oil), 2.2 equivalents.

-

Ammonia gas (anhydrous grade).

-

Absolute Ethanol (anhydrous).

-

THF (anhydrous, inhibitor-free).

-

Ammonium Chloride (

), solid.

-

-

Equipment:

-

3-neck round bottom flask (250 mL or 500 mL).

-

Dry ice/Acetone condenser (Dewar type).

-

Mechanical stirrer (magnetic stirring can fail with Li metal).

-

Inert gas line (Argon or Nitrogen).

-

Step-by-Step Methodology

Phase 1: Setup and Solvent Condensation

-

Assembly: Flame-dry the glassware under vacuum and flush with Argon. Equip the flask with the dry ice condenser and a gas inlet.

-

Cooling: Place the flask in a dry ice/acetone bath (-78°C). Fill the condenser with dry ice/acetone.

-

Condensation: Introduce anhydrous

gas. Condense approximately 100-150 mL of liquid-

Checkpoint: The liquid should be clear and colorless.

-

Phase 2: Reaction Initiation

-

Substrate Addition: Dissolve 3-vinylanisole (1.34 g, 10 mmol) and Absolute Ethanol (1.2 mL, 20 mmol) in THF (10 mL). Add this solution slowly to the stirring liquid ammonia.

-

Note: Adding the alcohol with the substrate (Wilds-Nelson modification) minimizes side reactions like dimerization.

-

-

Metal Addition: Cut Lithium wire (150 mg, ~21-22 mmol) into small pieces. Add them portion-wise to the reaction mixture.

-

Observation: A deep blue/bronze color will develop, indicating the presence of solvated electrons.

-

Timing: Stir for 15–30 minutes. If the blue color fades (indicating consumption of electrons), add a small additional piece of Li until the color persists for at least 10 minutes.

-

Phase 3: Quenching and Workup

-

Quench: Carefully add solid

(5 g) portion-wise to quench the excess Lithium. The blue color should disappear, leaving a white suspension. -

Evaporation: Remove the cooling bath and allow the

to evaporate under a stream of Nitrogen (into a fume hood scrubbed trap). -

Extraction: Once the ammonia is gone, add Water (50 mL) and Pentane or Diethyl Ether (50 mL) to the residue.

-

Separation: Separate the organic layer. Extract the aqueous layer 2x with Pentane.

-

Drying: Wash combined organics with Brine, dry over anhydrous

(avoid acidic drying agents like -

Concentration: Concentrate under reduced pressure at low temperature (<30°C) to avoid polymerization.

Purification & Characterization

-

Purification: The product is an acid-sensitive enol ether. Purify via Vacuum Distillation or Flash Chromatography on Basic Alumina (Grade III) or Triethylamine-treated Silica Gel . Elute with Hexanes/Ethyl Acetate (95:5).

-

Expected Yield: 60-80%.

-

Data Summary Table:

| Parameter | Value | Note |

| Appearance | Colorless oil | Oxidizes/polymerizes upon air exposure |

| Vinyl protons of the enol ether ring | ||

| Bis-allylic methylene protons (Skipped diene) | ||

| Stability | Low | Store at -20°C under Argon; use immediately |

Part 4: Visualization of Workflow

Caption: Operational workflow for the Birch reduction of 3-vinylanisole.

References

-

Birch, A. J. (1944).[5] "Reduction by dissolving metals.[1][4] Part I." Journal of the Chemical Society, 430-436.[5] Link

-

Wilds, A. L., & Nelson, N. A. (1953). "The Birch Reduction of m-Methoxyphenyl Ethers." Journal of the American Chemical Society, 75(21), 5360–5365. Link

-

Benchchem. (n.d.). "3-(1-Methoxyethenyl)cyclohexa-1,4-diene (CAS 827615-93-0) Product Description." Link

-

Rabideau, P. W., & Marcinow, Z. (1992).[5] "The Birch Reduction of Aromatic Compounds." Organic Reactions, 42, 1-334.[5] Link

-

Hook, J. M., & Mander, L. N. (1986). "Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products." Natural Product Reports, 3, 35-85. Link

Application Notes and Protocols: Hydrolysis of Vinyl Ethers to Ketones in Cyclohexadiene Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl ethers are valuable protecting groups for ketones and aldehydes in multistep organic synthesis due to their ease of installation and general stability under neutral and basic conditions.[1] In the context of complex molecules such as those encountered in drug development, particularly those containing sensitive cyclohexadiene moieties, the selective and mild deprotection of vinyl ethers to regenerate the parent ketone is a critical transformation. This guide provides a detailed overview of the mechanistic principles and practical protocols for the acid-catalyzed hydrolysis of vinyl ethers to ketones within cyclohexadiene-containing substrates.

Mechanistic Foundation of Acid-Catalyzed Vinyl Ether Hydrolysis

The conversion of a vinyl ether to a ketone is fundamentally an acid-catalyzed hydrolysis reaction.[2][3] The generally accepted mechanism involves a three-step sequence:

-

Protonation of the Vinyl Group: The reaction is initiated by the protonation of the β-carbon of the vinyl ether double bond by a hydronium ion (H₃O⁺) or other acidic species present in the reaction medium.[2][4][5] This step is typically the rate-determining step of the reaction.[2][4] The resulting intermediate is a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the carbocationic center of the oxocarbenium ion.[4][5] This leads to the formation of a protonated hemiacetal.

-

Deprotonation and Hemiacetal Decomposition: Subsequent deprotonation of the protonated hemiacetal yields a neutral hemiacetal intermediate. Hemiacetals are generally unstable and rapidly decompose under acidic conditions to afford the desired ketone and the corresponding alcohol.[4]

The following diagram illustrates the acid-catalyzed hydrolysis of a vinyl ether to a ketone:

Caption: Acid-catalyzed hydrolysis of a vinyl ether.

Experimental Protocols for Hydrolysis in Cyclohexadiene Systems

The choice of acid catalyst, solvent, and reaction temperature is crucial for achieving efficient and selective hydrolysis of vinyl ethers in cyclohexadiene-containing molecules, while minimizing potential side reactions such as isomerization or degradation of the diene system.

Protocol 1: Mild Hydrolysis using Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a mild and effective catalyst for the deprotection of acid-sensitive substrates.

Step-by-Step Methodology:

-

Dissolve the vinyl ether-protected cyclohexadiene substrate in a mixture of acetone and water (typically a 4:1 to 10:1 ratio).

-

Add a catalytic amount of PPTS (0.1 to 0.3 equivalents).

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acetic Acid in a Protic Solvent Mixture

This method offers a balance between reactivity and mildness, suitable for many cyclohexadiene systems.

Step-by-Step Methodology:

-

Dissolve the substrate in a mixture of tetrahydrofuran (THF), acetic acid, and water. A common ratio is 3:1:1.

-

Stir the solution at room temperature or gently heat to 40-50 °C if the reaction is sluggish.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and remove the solvent in vacuo.

-

Purify the residue by column chromatography.

Protocol 3: Dilute Hydrochloric Acid (HCl) for More Robust Substrates

For less sensitive cyclohexadiene derivatives, a dilute solution of a strong mineral acid can be employed for rapid hydrolysis.

Step-by-Step Methodology:

-

Dissolve the vinyl ether in THF or acetone.

-

Add a dilute aqueous solution of HCl (e.g., 1 M) dropwise while stirring at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS analysis.

-

Neutralize the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic phases with brine, dry over a drying agent, and concentrate.

-

Purify the resulting ketone via flash chromatography.

Data Presentation: Comparison of Hydrolysis Conditions

| Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Remarks |

| Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | 20-25 | 2-12 hours | Very mild, suitable for highly sensitive substrates. |

| Acetic Acid | THF/AcOH/H₂O | 25-50 | 1-6 hours | Good balance of reactivity and selectivity. |

| Hydrochloric Acid (HCl) | THF/H₂O or Acetone/H₂O | 0-25 | 0.5-3 hours | For more stable substrates; can be very rapid. |

| p-Toluenesulfonic acid (PTSA) | Acetone/H₂O | 20-25 | 1-4 hours | Stronger acid catalyst than PPTS, may be suitable for less reactive vinyl ethers. |

Troubleshooting and Field-Proven Insights

-

Substrate-Specific Reactivity: The electronic and steric environment of the vinyl ether and the cyclohexadiene ring can significantly influence the rate of hydrolysis. Electron-donating groups on the cyclohexadiene ring may increase the lability of the vinyl ether to acid.

-

Side Reactions: In the presence of strong acids, sensitive cyclohexadiene systems may undergo isomerization, aromatization, or other undesired reactions. It is crucial to start with mild conditions and gradually increase the acidity or temperature if necessary.

-

Monitoring the Reaction: Close monitoring of the reaction by TLC or LC-MS is essential to prevent over-reaction and the formation of byproducts. Co-spotting with the starting material and a sample of the expected product (if available) is highly recommended.

-

Purification: The resulting ketone may have similar polarity to the starting vinyl ether. Careful selection of the eluent system for column chromatography is necessary to achieve good separation. Neutralizing the silica gel with triethylamine may be necessary before purification of some vinyl ethers.[6]

Conclusion

The hydrolysis of vinyl ethers to ketones in cyclohexadiene-containing molecules is a fundamental transformation in organic synthesis. A thorough understanding of the reaction mechanism and the careful selection of reaction conditions are paramount to achieving high yields and preserving the integrity of the sensitive diene functionality. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully navigate this important deprotection step.

References

- Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.

- Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084-1089.

- Salomaa, P. (1966). Protolytic cleavage of vinyl ethers. general acid catalysis, structural effects and deuterium solvent isotope effects. Acta Chemica Scandinavica, 20, 1790-1801.

- Kresge, A. J., & Salomaa, P. (1961). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 283-288.

- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers.

- Voronin, V. V., Ledovskaya, M. S., Rodygin, K. S., & Ananikov, V. P. (2020). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers, 7(10), 1334-1342.

- Woo, S. W. W., & Anderson, K. (Year). Enol Ethers in the Acid-Catalyzed Hydrolysis of Erythro-Veratr. Journal of Wood Chemistry and Technology.

- Guruprakash Academy. (2017, February 11). Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English) [Video]. YouTube.

- CEM Corporation. (n.d.). Protection and Deprotection.

- Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Hou, H., et al. (2002). Initiation Steps for the Polymerization of Vinyl Ethers Promoted by Cationic Palladium Aqua Complexes. Organometallics, 21(24), 5382-5386.

- Reddit. (2019, February 3). Help with vinyl ether hydrolysis. r/chemistry.

- JOC OrgChem. (2020, March 4).

- Kocienski, P. J. (n.d.). Product Class 8: Ethers as Protecting Groups. Science of Synthesis.

- Charette, A. B. (n.d.). Protecting Groups. University of Montreal.

- Kirby, A. J. (n.d.). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. RSC Publishing.

- Google Patents. (n.d.). US2533172A - Hydrolysis of vinyl ethers.

- Master Organic Chemistry. (2025, May 14).

Sources

- 1. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

One-Pot Synthesis and Diels-Alder Cycloaddition of Methoxyethenyl Dienes: A Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the one-pot synthesis of methoxyethenyl dienes and their subsequent in-situ Diels-Alder cycloaddition reactions. By combining the generation of these highly reactive dienes with their immediate consumption in a powerful cycloaddition reaction, this methodology offers a streamlined and efficient approach to the synthesis of complex cyclic molecules, which are pivotal scaffolds in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of In-Situ Diene Formation

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a robust method for the construction of six-membered rings with excellent stereochemical control.[1] The reactivity in this [4+2] cycloaddition is significantly enhanced by the presence of electron-donating groups on the diene. Methoxyethenyl dienes, particularly those with additional activating groups like a trimethylsilyloxy substituent (e.g., Danishefsky's diene), are exceptionally reactive and versatile synthons.[2]

However, the high reactivity of these electron-rich dienes often correlates with instability, making their isolation and storage challenging. A one-pot or tandem approach, where the diene is generated in situ and immediately trapped by a dienophile, circumvents these stability issues. This strategy not only improves efficiency by reducing the number of purification steps but also allows for the use of transient, highly reactive intermediates that would otherwise be inaccessible.[3] This guide will delve into the principles and practical application of this powerful synthetic strategy.

Mechanistic Considerations and Experimental Causality

The success of a one-pot synthesis and Diels-Alder cycloaddition of a methoxyethenyl diene hinges on the careful orchestration of reaction conditions to favor the formation of the diene and its subsequent cycloaddition without promoting undesired side reactions.

Diene Formation: A common and effective method for the synthesis of methoxyethenyl dienes, such as the highly nucleophilic Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), involves the reaction of a suitable precursor, like 4-methoxy-3-buten-2-one, with a silylating agent (e.g., chlorotrimethylsilane) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., zinc chloride).[4] The base deprotonates the ketone, and the resulting enolate is trapped by the silylating agent to form the silyl enol ether, which tautomerizes to the more stable conjugated diene. The choice of a mild Lewis acid catalyst like zinc chloride facilitates the enolization process.